2-Chloro-1-fluoro-4-iodo-3-methylbenzene
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Overview
Description
2-Chloro-1-fluoro-4-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene can be achieved through a multi-step process involving halogenation and methylation reactions. One common method involves the following steps:
Halogenation: Starting with 3-chloro-4-methylphenol, the compound undergoes halogenation using reagents such as iodine monochloride (ICl) and fluorine gas (F2) under controlled conditions to introduce the iodine and fluorine atoms.
Methylation: The intermediate product is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methylation processes. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated derivatives.
Nucleophilic Substitution: Products include cyano and hydroxyl derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include reduced aromatic rings.
Scientific Research Applications
2-Chloro-1-fluoro-4-iodo-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The halogen atoms in the compound can participate in various substitution reactions, leading to the formation of different products. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-iodotoluene
- 2-Fluoro-4-iodotoluene
Uniqueness
2-Chloro-1-fluoro-4-iodo-3-methylbenzene is unique due to the presence of three different halogen atoms (chlorine, fluorine, and iodine) and a methyl group on the benzene ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-iodo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCZISQFSXIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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